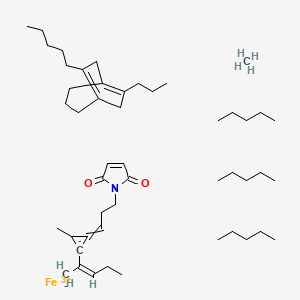

Ferrocenylethyl maleimide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

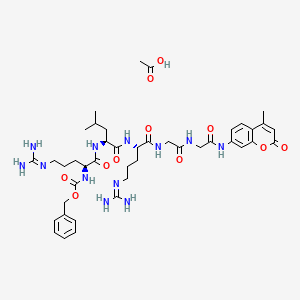

Ferrocenylethyl maleimide (FEM) is a compound that has gained much attention in recent years due to its unique properties and applications in a variety of fields. FEM is a heterocyclic compound that is made up of ferrocene and ethyl maleimide. It is a versatile compound that can be used in various synthetic and analytical applications. In particular, FEM has been used in the synthesis of various organic compounds, as well as in the analysis of biomolecules. In addition, FEM has been used as a marker in a variety of biochemical and physiological studies.

Applications De Recherche Scientifique

Electroactive Sulfhydryl-Specific Reagent

Ferrocenylethyl maleimide has been utilized as an electroactive sulfhydryl-specific reagent. For instance, it was used to attach a redox-active reporter group to cytochrome P450cam, revealing significant conformational changes in the enzyme upon modification. This application demonstrates its potential in studying enzyme structures and functions (Digleria et al., 1998).

Derivatization of Thiol Compounds

Ferrocenylethyl maleimide has been employed in the pre-column derivatization of thiol compounds in high-performance liquid chromatography with dual-electrode coulometric detection, offering high selectivity and sensitivity. This demonstrates its utility in analytical chemistry, particularly in the determination of glutathione in biological specimens (Shimada et al., 1987).

Analysis of Cysteine-Containing Proteins

The compound has been used as an electroactive derivatizing agent for thiol functionalities in proteins, aiding in the determination of free and disulfide-bound thiol groups in proteins. This application is crucial for understanding protein structures and functionalities (Seiwert & Karst, 2007).

Electrophore for Liquid Chromatography

As an electrophore, ferrocenylethyl maleimide enhances the reactivity, stability, and electrochemical properties of compounds, which is beneficial in liquid chromatography and electrochemical detection techniques (di Gleria et al., 1996).

Photochemical Applications

Its use in photochemical reactions, such as the preparation of ferrocenyl-substituted ferrapyrrolinone complexes, highlights its potential in synthetic organic chemistry and material science (Jha et al., 2017).

Enzyme Inhibition Studies

Ferrocenylethyl maleimide has been incorporated into phosphonate derivatives for the inhibition of serine hydrolases like acetyl- and butyrylcholinesterase. This showcases its potential in developing enzyme inhibitors for therapeutic applications (Rudolf et al., 2010).

Self-Assembled Monolayers

It has been used for the covalent attachment of ferrocene derivatives onto self-assembled monolayers, demonstrating its utility in the development of electrochemical sensors and devices (Wang et al., 2004).

Multitask-Specific Ionic Liquids

The compound's maleimide functionality has been used to create new classes of multitask-specific ionic liquids, demonstrating its versatility in chemical synthesis and the development of functional materials (Tindale et al., 2010).

LC/MS/MS Determination of Thiols and Disulfides

Ferrocenylethyl maleimide is instrumental in the determination of thiols and disulfides in urine samples, highlighting its importance in biomedical analysis and diagnostics (Seiwert & Karst, 2007).

Differential Labeling in Proteins

It has been utilized for differential labeling of free and disulfide-bound thiol functions in proteins, an essential technique in proteomics for understanding protein structures and interactions (Seiwert et al., 2008).

Propriétés

IUPAC Name |

iron(3+);methane;1-[3-[2-methyl-3-[(Z)-pent-2-en-2-yl]cyclopropylidene]propyl]pyrrole-2,5-dione;pentane;6-pentyl-8-propylbicyclo[3.2.2]nona-1(8),5-diene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28.C16H19NO2.3C5H12.CH4.Fe/c1-3-5-6-9-15-13-16-10-7-11-17(15)12-14(16)8-4-2;1-4-6-11(2)16-12(3)13(16)7-5-10-17-14(18)8-9-15(17)19;3*1-3-5-4-2;;/h3-13H2,1-2H3;6-9,12H,2,4-5,10H2,1,3H3;3*3-5H2,1-2H3;1H4;/q;-2;;;;;+3/b;11-6-,13-7?;;;;; |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HASZRCMYVLQJQJ-KKNPMVRHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C.CCCCC.CCCCC.CCCCC.CCCCCC1=C2CCCC(=C(C2)CCC)C1.CCC=C([CH2-])[C-]1C(C1=CCCN2C(=O)C=CC2=O)C.[Fe+3] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C.CCCCC.CCCCC.CCCCC.CCCCCC1=C2CCCC(=C(C2)CCC)C1.CC/C=C(/[CH2-])\[C-]1C(C1=CCCN2C(=O)C=CC2=O)C.[Fe+3] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H87FeNO2+ |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

778.1 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2-Dimethylamino)propyldiphenylphosphine]palladium(II) Dichloride, 98%](/img/structure/B6288683.png)

![Calix[8]quinone](/img/structure/B6288685.png)

![[S(R)]-N-[(S)-[(3-(Benzyloxy)-2-(dicyclohexylphosphino)phenyl]-(1,1'-biphenyl)methyl]-N,2-dimethyl-2-propanesulfinamide, 95%](/img/structure/B6288690.png)

![2-Carbethoxymethyloxybenzyloxycalix[8]arene](/img/structure/B6288712.png)

![Tetra(4-chlorobutyloxy)-tert-butylcalix[4]arene (alternance 1,3)](/img/structure/B6288721.png)

![4-Chlorobutyloxybenzyloxycalix[8]arene](/img/structure/B6288724.png)

![1,4-Crown-2,3,5,6-tetramethoxy-hydroxycalix[6]arene](/img/structure/B6288731.png)

![NOVELIG G1-CL02 C4-(Dipp)Imidazolium-Br (Bz-calix[8]-C4-Pr2Ph-imidazolium-Br)](/img/structure/B6288750.png)

![3-Chloropropyloxybenzyloxycalix[8]arene](/img/structure/B6288753.png)

![NOVELIG G1-CL01 C4-(Mes)Imidazolium-Cl (Bz-calix[8]-C4-mesitylimidazolium-Cl)](/img/structure/B6288758.png)